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Abstract
Hexaconazole, a broad-spectrum triazole fungicide, is a chiral molecule existing as (R)- and

(S)-enantiomers. While its fungicidal activity is well-established, there is growing concern

regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide

provides an in-depth analysis of the available scientific evidence on the endocrine-disrupting

properties of hexaconazole, with a specific focus on the (S)-enantiomer where data is

available. The document summarizes key findings from in vitro and in vivo studies, details

experimental methodologies, and presents quantitative data in a structured format to facilitate

critical evaluation. Evidence points towards hexaconazole's interference with the

steroidogenesis pathway, thyroid hormone regulation, and potential interactions with nuclear

receptors. However, a significant data gap exists for the enantiomer-specific effects of (S)-
Hexaconazole in functional in vitro assays, highlighting a critical area for future research.

Introduction
Hexaconazole is a systemic fungicide belonging to the triazole class of chemicals, widely used

in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1][2] Its

primary mode of action in fungi is the inhibition of ergosterol biosynthesis, a crucial component

of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[1][3]

However, the structural similarity of triazole fungicides to the endogenous substrates of

cytochrome P450 (CYP) enzymes in vertebrates raises concerns about their potential to
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interfere with vital physiological processes, including hormone synthesis and metabolism.[4]

The U.S. Environmental Protection Agency (EPA) has classified hexaconazole as a Group C-

Possible Human Carcinogen.[5]

Hexaconazole possesses a chiral center, leading to the existence of two enantiomers: (R)-

Hexaconazole and (S)-Hexaconazole.[6] It is increasingly recognized that enantiomers of

chiral pesticides can exhibit different biological activities and toxicities. This guide focuses on

the potential of the (S)-enantiomer of hexaconazole to act as an endocrine disruptor, while also

presenting data on the racemic mixture where enantiomer-specific information is unavailable.

Mechanisms of Endocrine Disruption
The endocrine-disrupting potential of hexaconazole appears to be multifaceted, with evidence

suggesting interference at various points within the endocrine system. The primary

hypothesized mechanisms include:

Inhibition of Steroidogenesis: Hexaconazole can inhibit key enzymes in the steroid hormone

biosynthesis pathway, particularly those belonging to the cytochrome P450 superfamily, such

as aromatase (CYP19A1) and 17α-hydroxylase/17,20-lyase (CYP17A1).[7][8]

Alteration of Nuclear Receptor Function: There is evidence that hexaconazole can act as an

antagonist to the androgen receptor (AR), thereby inhibiting the action of male sex

hormones.[9]

Disruption of Thyroid Hormone Homeostasis: In vivo studies have demonstrated that

hexaconazole can alter the levels of thyroid hormones and affect the expression of genes

within the hypothalamic-pituitary-thyroid (HPT) axis.[10][11]

Interaction with Hormone Transport Proteins: Molecular docking studies suggest that

hexaconazole can bind to sex hormone-binding globulin (SHBG), potentially affecting the

transport and bioavailability of sex hormones.[12]

The following diagram illustrates the potential points of interference of hexaconazole in the

endocrine system.
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Figure 1: Potential Endocrine Disruption Pathways of (S)-Hexaconazole.

In Vitro Evidence
Inhibition of Steroidogenesis

Molecular Docking Studies: Computational models have been used to predict the binding

affinity of hexaconazole enantiomers to key steroidogenic enzymes. A molecular docking

study investigating the interaction of hexaconazole enantiomers with human CYP17A1 and

CYP19A1 (aromatase) revealed enantioselective binding.[13] Another study using the

racemic mixture provided binding energies for several enzymes in the steroidogenic

pathway.[6]
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Enantiomer/Mixtur
e

Target Enzyme
Binding Energy
(kcal/mol)

Reference

(+)-Hexaconazole CYP17A1 -6.30 [13]

(-)-Hexaconazole CYP17A1 -6.08 [13]

(+)-Hexaconazole
CYP19A1

(Aromatase)
-5.81 [13]

(-)-Hexaconazole
CYP19A1

(Aromatase)
-5.93 [13]

Racemic

Hexaconazole

CYP19A1

(Aromatase)
-6.15 [6]

Aromatase Inhibition Assay: An in vitro study using human placental aromatase determined

the inhibitory potential of racemic hexaconazole.[2]

Compound Assay Endpoint Value Reference

Racemic

Hexaconazole

Human

Placental

Aromatase

Inhibition

IC50 35 µM [2]

Androgen Receptor Antagonism
Androgen Receptor Reporter Gene Assay: The anti-androgenic activity of racemic

hexaconazole was evaluated using a human T47D-ARE cell line stably transfected with an

androgen responsive element and a luciferase reporter gene.[9]

Compound Assay Endpoint Value Reference

Racemic

Hexaconazole

T47D-ARE

Luciferase

Reporter Assay

IC50 (inhibition

of T-induced AR

activation)

42.8 µM [9]

Interaction with Sex Hormone-Binding Globulin (SHBG)
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Molecular Docking Study: The binding potential of racemic hexaconazole to human SHBG

was investigated using molecular docking.[12][14]

Compound Target Protein
Binding Energy
(kcal/mol)

Reference

Racemic

Hexaconazole
SHBG -7.12 [12][14]

In Vivo Evidence: Zebrafish Model
The zebrafish (Danio rerio) is a well-established model organism for studying endocrine

disruption. A key study exposed zebrafish embryos to racemic hexaconazole from fertilization

to 120 hours post-fertilization (hpf) and assessed impacts on the thyroid system.[10][11]

Effects on Thyroid Hormone Levels
Whole-body concentrations of thyroxine (T4) and triiodothyronine (T3) were measured in

zebrafish larvae following exposure to racemic hexaconazole.

Exposure
Concentration
(mg/L)

Change in T4 Level
(compared to
control)

Change in T3 Level
(compared to
control)

Reference

0.625 No significant change No significant change

1.25 ↓ 11.8% (p < 0.05) ↑ 30.0% (p < 0.05)

2.5 ↓ 16.2% (p < 0.05) ↑ 35.7% (p < 0.05)

Effects on HPT Axis Gene Expression
The same study analyzed the transcription of several genes involved in the hypothalamic-

pituitary-thyroid (HPT) axis in the exposed zebrafish larvae.[10] The table below summarizes

the significant fold changes in gene expression.
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Gene 0.625 mg/L 1.25 mg/L 2.5 mg/L Reference

CRH - ↑ ↑ [10]

TSHβ - ↑ ↑ [10]

NIS - ↑ ↑ [10]

TTR - ↑ ↑ [10]

UGT1ab - ↑ ↑ [10]

Dio1 - ↑ 1.8-fold ↑ 3.73-fold [1]

Dio2 - ↑ ↑ [10]

TRα ↑ 1.64-fold ↑ 1.96-fold ↑ 4.73-fold [10]

TRβ - ↑ 2.94-fold ↑ 5.32-fold [10]

Note: "-"

indicates no

significant

change reported.

The following diagram illustrates the workflow of the zebrafish embryo toxicity study.
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Figure 2: Experimental Workflow for Zebrafish Embryo Exposure to Hexaconazole.

Experimental Protocols
Molecular Docking of Hexaconazole with Steroidogenic
Enzymes

Objective: To predict the binding affinity and interaction of hexaconazole enantiomers with

key enzymes in the steroidogenesis pathway.

Software: AutoDock or similar molecular docking software.

Protocol Outline:

Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., CYP19A1,

CYP17A1) from the Protein Data Bank (PDB). Prepare the protein by removing water
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molecules, adding polar hydrogens, and assigning charges.

Ligand Preparation: Obtain the 3D structures of (S)- and (R)-Hexaconazole. Optimize the

ligand geometry and assign charges.

Grid Box Definition: Define a grid box encompassing the active site of the enzyme.

Docking Simulation: Perform the docking simulation using a genetic algorithm or other

search algorithm to explore possible binding conformations of the ligand within the

enzyme's active site.

Analysis: Analyze the docking results to identify the lowest binding energy conformations

and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between

the ligand and the amino acid residues of the enzyme.

Obtain Protein Structure (PDB)

Prepare Protein
(Remove water, add hydrogens)

Obtain Ligand Structure
((S)-Hexaconazole)

Prepare Ligand
(Optimize geometry)

Define Grid Box
(Active Site)

Perform Docking Simulation

Analyze Results
(Binding Energy, Interactions)

Click to download full resolution via product page

Figure 3: General Workflow for Molecular Docking Studies.
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In Vitro Aromatase Inhibition Assay
Objective: To quantify the inhibitory effect of a test chemical on the activity of aromatase.

System: Human placental microsomes or recombinant human CYP19A1.

Protocol Outline:

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, a

NADPH-generating system, and the aromatase enzyme source.

Incubation: Add the test chemical (e.g., (S)-Hexaconazole) at various concentrations and

a tritiated substrate (e.g., [1β-³H]-androstenedione) to the reaction mixture. Incubate at

37°C.

Reaction Termination: Stop the reaction by adding a solvent (e.g., chloroform).

Measurement: The aromatase activity is determined by measuring the amount of ³H₂O

released into the aqueous phase, which is proportional to the amount of estrogen formed.

This is typically done using liquid scintillation counting.

Data Analysis: Calculate the percent inhibition at each concentration of the test chemical

and determine the IC50 value (the concentration that causes 50% inhibition of enzyme

activity).

Zebrafish Embryo Thyroid Disruption Assay
Objective: To assess the effects of a test chemical on thyroid hormone levels and gene

expression in zebrafish larvae.

Organism: Zebrafish (Danio rerio) embryos.

Protocol Outline:

Exposure: Expose newly fertilized zebrafish embryos to a range of concentrations of the

test chemical (and a solvent control) in multi-well plates.
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Incubation: Maintain the embryos under controlled conditions (temperature, light/dark

cycle) for a specified period (e.g., 120 hpf).

Sample Collection: At the end of the exposure period, pool a number of larvae from each

treatment group for hormone analysis and another set for gene expression analysis.

Hormone Extraction and Measurement: Homogenize the pooled larvae and extract the

thyroid hormones. Measure the concentrations of T3 and T4 using methods like ELISA or

LC-MS/MS.

RNA Extraction and qPCR: Extract total RNA from the pooled larvae. Synthesize cDNA

and perform quantitative real-time PCR (qPCR) to measure the expression levels of target

genes in the HPT axis (e.g., tshβ, dio1, dio2, trα, trβ) relative to a reference gene.

Data Analysis: Analyze the hormone level data and gene expression data for statistically

significant differences between the treatment groups and the control group.

Discussion and Future Directions
The available evidence strongly suggests that racemic hexaconazole has the potential to

disrupt the endocrine system, particularly by interfering with thyroid hormone homeostasis and

acting as an androgen receptor antagonist. The in vivo study in zebrafish provides compelling

evidence of thyroid disruption at environmentally relevant concentrations. Furthermore,

molecular docking studies indicate that both enantiomers of hexaconazole can interact with key

enzymes in the steroidogenesis pathway, with some degree of enantioselectivity in their binding

affinities.

However, a significant knowledge gap remains regarding the specific endocrine-disrupting

potential of (S)-Hexaconazole in functional in vitro systems. The lack of IC50 or EC50 values

for the (S)-enantiomer in assays for steroidogenesis, and androgen and estrogen receptor

activity, makes it difficult to fully assess its risk compared to the (R)-enantiomer and the

racemic mixture.

Future research should prioritize the following:

Enantiomer-specific in vitro assays: Conduct H295R steroidogenesis assays, androgen and

estrogen receptor binding and transactivation assays using purified (S)- and (R)-
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Hexaconazole to determine their specific potencies.

In vivo studies with individual enantiomers: Perform in vivo studies, such as the zebrafish

embryo assay, using the individual enantiomers to understand their differential effects on

endocrine endpoints.

Metabolism studies: Investigate the metabolism of hexaconazole enantiomers to determine if

their metabolites also possess endocrine-disrupting activity.

Conclusion
This technical guide consolidates the current scientific understanding of (S)-Hexaconazole's

potential as an endocrine disruptor. While data on the racemic mixture indicate a clear potential

for endocrine disruption, particularly of the thyroid system, the specific contribution of the (S)-

enantiomer remains largely uncharacterized through functional assays. The provided data and

experimental outlines should serve as a valuable resource for researchers and professionals in

the fields of toxicology, drug development, and regulatory science to guide further investigation

into the enantioselective endocrine-disrupting effects of hexaconazole and to inform risk

assessment strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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